4-(6-Amino-4-methylpyridin-3-yl)phenol 4-(6-Amino-4-methylpyridin-3-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442734
InChI: InChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14)
SMILES: CC1=CC(=NC=C1C2=CC=C(C=C2)O)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

4-(6-Amino-4-methylpyridin-3-yl)phenol

CAS No.:

Cat. No.: VC13442734

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Amino-4-methylpyridin-3-yl)phenol -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 4-(6-amino-4-methylpyridin-3-yl)phenol
Standard InChI InChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14)
Standard InChI Key AEIZIUGZOXUQFE-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C2=CC=C(C=C2)O)N
Canonical SMILES CC1=CC(=NC=C1C2=CC=C(C=C2)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a phenol group (C₆H₅OH) attached to a 6-amino-4-methylpyridine ring (Figure 1). The pyridine ring’s amino (–NH₂) and methyl (–CH₃) groups at positions 6 and 4, respectively, contribute to its polarity and hydrogen-bonding capacity .

Physicochemical Data

PropertyValueSource
Molecular Weight200.24 g/mol
XLogP3-AA (LogP)2.1
Hydrogen Bond Donors2 (–OH, –NH₂)
Topological Polar SA59.1 Ų
SolubilityModerate (predicted)

The compound’s moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability and solubility, making it suitable for drug discovery .

Synthetic Methodologies

Suzuki–Miyaura Cross-Coupling

The most reported synthesis involves a palladium-catalyzed Suzuki–Miyaura coupling between a pyridinyl boronic acid and a halogenated phenolic precursor. Optimized conditions include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: DMF/H₂O or THF

  • Yield: 70–85% .

Microwave-Assisted Synthesis

Microwave irradiation (90°C, 30 min) enhances reaction efficiency for intermediates like (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone, which can be reduced to yield the target compound . This method reduces side reactions and improves purity (yield: ~75%) .

Biological Activity

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ≈ 8 µg/mL) and fungi (e.g., Candida albicans), comparable to chloramphenicol . Its mechanism may involve:

  • Disruption of microbial cell membranes via hydrogen bonding.

  • Inhibition of enzymes critical for DNA synthesis .

Computational and Theoretical Insights

Quantum Chemical Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charge localized on the phenolic oxygen, favoring electrophilic interactions .

ADMET Profiling

ParameterPrediction
Lipinski’s RuleNo violations (MW < 500, LogP < 5)
Intestinal Absorption85% (high)
BBB PenetrationModerate
CYP2D6 InhibitionLow risk

Data derived from pkCSM and SwissADME tools suggest favorable pharmacokinetics .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
2-Methoxy-5-(6-methoxy-Methoxy substituentsEnhanced antibacterial
pyridin-3-yl-imino-methyl)phenol (MIC: 4 µg/mL vs E. coli)
SB-1 Schiff base Carboxylic acid groupAnti-staphylococcal
(MIC: 8 µg/mL)

The absence of electron-withdrawing groups in 3-(6-amino-4-methylpyridin-3-yl)phenol may limit its potency compared to methoxy or nitro derivatives .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require costly palladium catalysts. Greener alternatives (e.g., Ni-catalyzed coupling) are under exploration .

  • Toxicity Concerns: Preliminary in vivo studies of analogs report hepatotoxicity, necessitating structural optimization .

  • Therapeutic Validation: In-depth in vitro and in vivo studies are needed to confirm computational predictions .

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